

# Application Notes and Protocols: MC3629 (MC-38) in Combination Cancer Therapies

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### For Researchers, Scientists, and Drug Development Professionals

The MC-38 murine colon adenocarcinoma cell line is a cornerstone of preclinical immuno-oncology research. As a syngeneic model, it allows for the study of novel cancer therapies in the context of a fully competent immune system. Its responsiveness to various treatments, particularly immune checkpoint inhibitors, makes it an invaluable tool for investigating the efficacy and mechanisms of combination therapies.[1][2][3][4][5][6][7] These application notes provide a comprehensive overview of the use of the MC-38 model in combination with immunotherapy, chemotherapy, radiotherapy, and targeted therapies, complete with detailed experimental protocols and quantitative data summaries.

### **Combination Therapy Data Summary**

The following tables summarize the quantitative outcomes of various combination therapies utilizing the MC-38 model, providing a comparative overview of their efficacy.

Table 1: MC-38 Combination Immunotherapy



Combination Therapy	Dosing/Sched ule	Key Outcomes	Immune Cell Infiltration Changes	Reference
anti-PD-1 + anti- CTLA-4	anti-PD-1 (10 mg/kg, BIW), anti-CTLA-4 (dose not specified)	Significant tumor growth inhibition compared to monotherapy.	Increased CD8+ T cell infiltration.	[6]
anti-PD-L1 + 17β-estradiol (E2)	E2 treatment prior to MC-38 injection, followed by anti- PD-L1.	Significantly inhibited tumor growth compared to either agent alone.	Decreased tumor-associated macrophage (TAM) population, increased M1 TAMs.	[8]
anti-PD-1 + Cancer Vaccine (Ad-CEA)	Ad-CEA (10^7 viral particles, s.c.) on days 7, 14, 21; N-803 (IL-15 superagonist, 1 µg, s.c.) on days 10, 17.	Significantly inhibited tumor progression compared to monotherapy.	Dependent on CD8+ T-cells for efficacy.	[9]
anti-PD-1 + Exercise	50 minutes of treadmill exercise before each immunochemotherapy administration.	Decreased early- phase tumor growth (Day 0 to Day 4).	Higher total infiltrate of T cells and CD8+ cytotoxic T cells at Day 7.	[10]

Table 2: MC-38 Combination with Chemotherapy



Combination Therapy	Dosing/Sched ule	Key Outcomes	Immune Cell Infiltration Changes	Reference
Oxaliplatin (Oxa) / Cisplatin (Cis) + anti-PD-1	Oxa or Cis (10 mg/kg) on day 6; anti-PD-1 (250 µg) on days 9, 13, 17.	Complete tumor remission in almost all mice.	Increased numbers of lymphocytes, CD4+, and CD8+ T cells in peripheral blood.	[11][12]
Irinotecan + VKNG-1	VKNG-1 (30 mg/kg, q3d x 6, oral) 1h before Irinotecan (10 mg/kg, q3d x 6, i.p.).	Not specified.	Not specified.	[13]

Table 3: MC-38 Combination with Radiotherapy (RT)



Combination Therapy	Dosing/Sched ule	Key Outcomes	Immune Cell Infiltration Changes	Reference
Focal Radiation (10Gy) + anti- PD-1	10Gy single dose radiation.	Improved anti- tumor responses, 30% tumor-free survivors (vs. 0% with monotherapy).	Not specified.	[14]
Fractionated RT (3x8Gy) + anti- PD-1	8Gy on 3 consecutive days.	Induced abscopal effect (regression of non-irradiated tumors).	Increased CD8+ T cell infiltration in both irradiated and non- irradiated tumors.	[15]
Targeted Thorium-227 Conjugate (TTC) + anti-PD-1	500 kBq/kg TTC, anti-PD-1 (10 mg/kg, 2x weekly).	Significant tumor growth inhibition; no re-growth upon rechallenge in combination group.	Significant infiltration of CD8+ T-cells and mature dendritic cells.	[16]

Table 4: MC-38 Combination with Targeted Therapy



Combination Therapy	Dosing/Sched ule	Key Outcomes	Immune Cell Infiltration Changes	Reference
VEGFR-2 inhibitor + anti- PD-1	Not specified.	Tumor inhibition rate of 69.96% (vs. 56.71% for anti-PD-1 alone).	Increased frequency of CD8+ T cells in tumors.	[17]
GSK3 inhibitor (AZD1080) in silicasome	Intravenous injection.	Significantly reduced tumor growth, comparable to anti-PD-1.	Increased tumor cell killing by perforin-releasing CD8+T-cells with reduced PD-1 expression.	[18]

# **Experimental Protocols MC-38 Cell Culture and Tumor Implantation**

This protocol outlines the standard procedures for culturing MC-38 cells and establishing subcutaneous tumors in mice.

#### Materials:

- MC-38 murine colon adenocarcinoma cell line
- DMEM medium with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 U/mL streptomycin[10]
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 6-week-old female C57BL/6 mice[4][10]
- Syringes and needles (27-30 gauge)



#### Protocol:

- Cell Culture: Culture MC-38 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[10][19]
- Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cells.
- Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS at a concentration of 1 x 10<sup>6</sup> to 5 x 10<sup>6</sup> cells per 100  $\mu$ L.[4][10]
- Tumor Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension into the right flank of 6-week-old C57BL/6 mice.[4][10]
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Treatment Initiation: Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).[10][14]

### Combination Immunotherapy Protocol: anti-PD-1 and Chemotherapy

This protocol details a representative experiment combining an immune checkpoint inhibitor with a chemotherapeutic agent.

#### Materials:

- MC-38 tumor-bearing C57BL/6 mice
- anti-PD-1 antibody (e.g., clone RMP1-14)
- Oxaliplatin
- Sterile PBS for injections
- Appropriate vehicle controls



#### Protocol:

- Animal Grouping: Randomize MC-38 tumor-bearing mice into four groups: Vehicle control, anti-PD-1 alone, Oxaliplatin alone, and anti-PD-1 + Oxaliplatin.
- Chemotherapy Administration: On day 6 post-tumor implantation, administer a single intraperitoneal (i.p.) injection of Oxaliplatin (10 mg/kg).[11][12]
- Immunotherapy Administration: Starting on day 9 post-tumor implantation, administer i.p. injections of anti-PD-1 antibody (e.g., 250 μg) every 3-4 days for a total of three doses.[11]
- Monitoring: Monitor tumor growth, body weight, and survival of the mice.
- Endpoint Analysis: At the end of the study, or when tumors reach the humane endpoint, euthanize the mice. Tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell populations.

### Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a general workflow for analyzing the immune cell composition within the MC-38 tumor microenvironment.

#### Materials:

- Excised MC-38 tumors
- RPMI medium
- Collagenase IV, DNase I
- FACS buffer (PBS with 2% FBS)
- Red blood cell lysis buffer
- Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B)



Flow cytometer

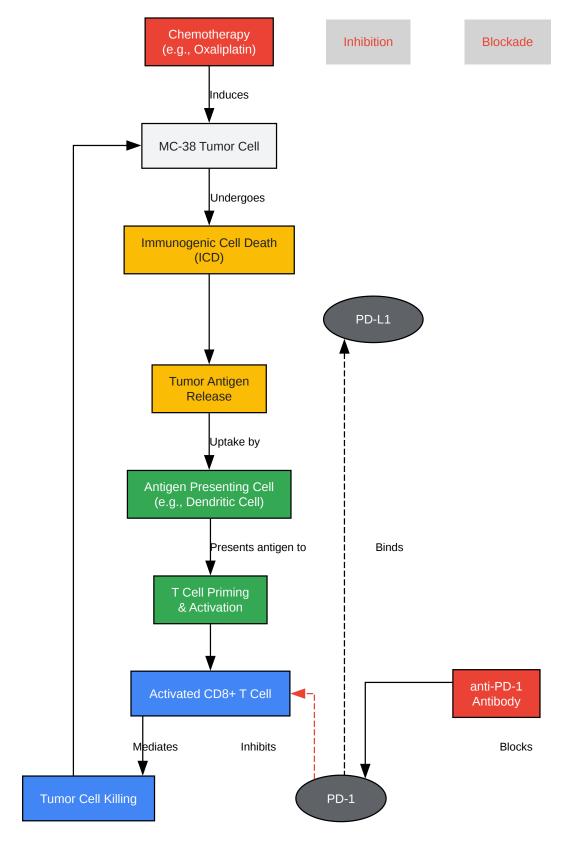
#### Protocol:

- Tumor Digestion: Mince the excised tumors and digest them in RPMI medium containing
   Collagenase IV and DNase I for 30-60 minutes at 37°C with gentle agitation.[18]
- Single-Cell Suspension: Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
- Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
- Cell Staining: Wash the cells with FACS buffer and stain with a cocktail of fluorochromeconjugated antibodies against surface markers for 30 minutes on ice, protected from light.
- Intracellular Staining (Optional): For intracellular markers like FoxP3 or Granzyme B, fix and permeabilize the cells according to the manufacturer's protocol before staining.
- Data Acquisition: Acquire the stained cells on a flow cytometer.
- Data Analysis: Analyze the flow cytometry data to quantify the percentages of different immune cell populations within the tumor.

# Signaling Pathways and Experimental Workflows Synergistic Action of Chemotherapy and anti-PD-1 Therapy

Certain chemotherapeutic agents can induce immunogenic cell death (ICD), leading to the release of damage-associated molecular patterns (DAMPs) and tumor antigens. This enhances the priming and activation of tumor-specific T cells. Subsequent blockade of the PD-1/PD-L1 axis prevents T cell exhaustion and sustains the anti-tumor immune response.





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Caption: Synergy between chemotherapy and PD-1 blockade.

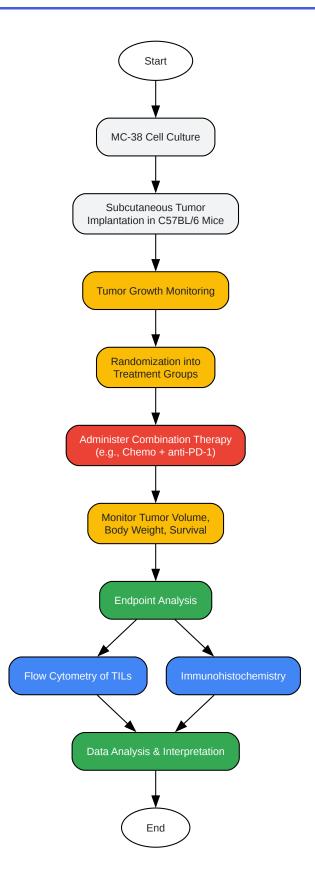




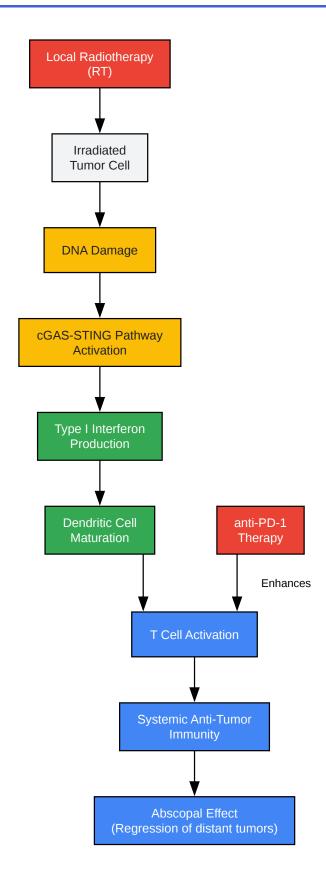
## **Experimental Workflow for Evaluating Combination Therapy**

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a combination therapy in the MC-38 syngeneic model.









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